molecular formula C29H42N2O4 B12992403 8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate

8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate

Cat. No.: B12992403
M. Wt: 482.7 g/mol
InChI Key: JUJCSUUHIMRHIP-WNMGGQBYSA-N
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Description

8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[45]decane]-3,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of benzyl and ethyl groups. Common reagents used in these reactions include benzyl chloride, ethyl bromide, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-3,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and ethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C29H42N2O4

Molecular Weight

482.7 g/mol

IUPAC Name

8-O-benzyl 3-O-ethyl (3R)-2-(1-azaspiro[4.5]decan-8-yl)-1-azaspiro[4.5]decane-3,8-dicarboxylate

InChI

InChI=1S/C29H42N2O4/c1-2-34-27(33)24-19-29(31-25(24)22-9-14-28(15-10-22)13-6-18-30-28)16-11-23(12-17-29)26(32)35-20-21-7-4-3-5-8-21/h3-5,7-8,22-25,30-31H,2,6,9-20H2,1H3/t22?,23?,24-,25?,28?,29?/m1/s1

InChI Key

JUJCSUUHIMRHIP-WNMGGQBYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CCC(CC2)C(=O)OCC3=CC=CC=C3)NC1C4CCC5(CCCN5)CC4

Canonical SMILES

CCOC(=O)C1CC2(CCC(CC2)C(=O)OCC3=CC=CC=C3)NC1C4CCC5(CCCN5)CC4

Origin of Product

United States

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